molecular formula C13H11N3O2S B3005087 1,3-dimethyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 893645-77-7

1,3-dimethyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Cat. No.: B3005087
CAS No.: 893645-77-7
M. Wt: 273.31
InChI Key: SFWLLQXTTFBYMQ-UHFFFAOYSA-N
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Description

1,3-dimethyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a useful research compound. Its molecular formula is C13H11N3O2S and its molecular weight is 273.31. The purity is usually 95%.
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Scientific Research Applications

X-Ray Powder Diffraction in Synthesis

One of the applications involves the synthesis of important intermediates in pharmaceutical compounds, such as apixaban. X-ray powder diffraction data is significant in confirming the purity and structure of these compounds (Qing Wang et al., 2017).

Supramolecular Aggregation Studies

Supramolecular aggregation, including studies of hydrogen bonding and molecular interactions, is another research application. This is crucial in understanding the crystal structures and molecular properties of related compounds (J. N. Low et al., 2007).

Synthesis and Cyclizations

These compounds are also used in the synthesis and cyclization reactions to form new heterocyclic compounds. This includes reactions with various reagents to form different heterocyclic products, contributing to a broader understanding of chemical synthesis processes (E. A. Chigorina et al., 2019).

Vibrational Spectra Analysis

Another application is in the study of vibrational spectra, like FT-IR and FT-Raman spectra, of related compounds. These studies provide insights into the molecular structure and behavior of these compounds (Khaled Bahgat et al., 2009).

Antiviral Activity Studies

Research on the antiviral activities of related compounds is another significant area. This involves synthesizing new derivatives and testing their efficacy against various viruses, contributing to the development of antiviral drugs (A. Bernardino et al., 2007).

Molecular Docking and In Vitro Screening

These compounds are also involved in molecular docking and in vitro screening for potential therapeutic applications. This includes assessing their interactions with target proteins and evaluating their antimicrobial and antioxidant activities (E. M. Flefel et al., 2018).

Antibacterial Screening

Moreover, studies on the antibacterial properties of these compounds contribute to the search for new antibacterial agents. This involves synthesizing various derivatives and testing their efficacy against bacteria (T. Maqbool et al., 2014).

Mechanism of Action

The mechanism of action of thiophene derivatives can vary widely, depending on their specific structure and the biological system they interact with .

Safety and Hazards

The safety and hazards associated with thiophene derivatives can vary widely, depending on their specific structure .

Future Directions

Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which shows interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science, attracting great interest in industry as well as academia .

Properties

IUPAC Name

1,3-dimethyl-6-thiophen-2-ylpyrazolo[3,4-b]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2S/c1-7-11-8(13(17)18)6-9(10-4-3-5-19-10)14-12(11)16(2)15-7/h3-6H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFWLLQXTTFBYMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=CS3)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.